molecular formula C10H15N3 B11912482 (S)-2-(Pyridin-3-ylmethyl)piperazine CAS No. 1217457-32-3

(S)-2-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B11912482
CAS No.: 1217457-32-3
M. Wt: 177.25 g/mol
InChI Key: RRRUGXBWLCRZAJ-JTQLQIEISA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Discovery

Piperazine derivatives are integral components in the synthesis of a wide range of organic molecules. researchgate.net Their presence can significantly influence the pharmacological and pharmacokinetic profiles of a compound, often enhancing water solubility and bioavailability due to the hydrogen bond donor and acceptor capabilities of the nitrogen atoms. mdpi.com In the realm of drug discovery, the piperazine scaffold is found in numerous approved drugs, highlighting its therapeutic relevance. rsc.orgrsc.orgnih.gov

The synthesis of piperazine derivatives has evolved, with modern methods focusing on efficient and selective functionalization of the piperazine ring. mdpi.comencyclopedia.pub Techniques such as C-H functionalization and multicomponent reactions are being employed to create diverse libraries of substituted piperazines for screening and development. mdpi.comacs.org These approaches allow for the precise installation of various substituents, enabling the fine-tuning of a molecule's properties.

Stereochemical Importance of Chiral Piperazine Scaffolds in Molecular Design

The introduction of a chiral center into the piperazine scaffold adds a crucial layer of complexity and specificity to molecular design. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as biological receptors and enzymes. rsc.org Consequently, different enantiomers of a chiral piperazine can exhibit vastly different biological activities and metabolic profiles. rsc.orgresearchgate.net

Rationale for Focused Academic Investigation on the (S)-2-(Pyridin-3-ylmethyl)piperazine Enantiomer

The specific enantiomer, this compound, has garnered academic interest due to its unique combination of a chiral piperazine core and a pyridinylmethyl substituent. This particular arrangement of functional groups presents opportunities for diverse chemical transformations and interactions. The pyridine (B92270) ring can act as a ligand for metal catalysts or as a hydrogen bond acceptor, while the secondary amine in the piperazine ring provides a site for further functionalization.

Research into this specific enantiomer allows for a detailed exploration of how its stereochemistry influences its properties and reactivity. It serves as a valuable building block for the synthesis of more complex chiral molecules with potential applications in areas such as asymmetric catalysis and medicinal chemistry. acs.org

Overview of Research Paradigms and Theoretical Applications for Substituted Piperazines

The investigation of substituted piperazines follows several key research paradigms. A primary focus is on the development of novel synthetic methodologies that allow for the efficient and controlled synthesis of a wide variety of piperazine derivatives. mdpi.comresearchgate.net This includes the exploration of new catalysts, reaction conditions, and starting materials.

Another significant area of research is the exploration of the structure-activity relationships (SAR) of piperazine-containing compounds. researchgate.net By systematically modifying the substituents on the piperazine ring and evaluating the resulting changes in biological activity, researchers can gain insights into the key molecular features required for a desired effect. researchgate.net

Theoretical applications of substituted piperazines are also being explored through computational modeling and simulation. nih.govacs.org These studies can predict the binding modes of piperazine derivatives with biological targets, helping to guide the design of new and more potent compounds. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217457-32-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2S)-2-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m0/s1

InChI Key

RRRUGXBWLCRZAJ-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CN=CC=C2

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for the Enantioselective Preparation of S 2 Pyridin 3 Ylmethyl Piperazine

Retrosynthetic Strategies for the Construction of the (S)-2-(Pyridin-3-ylmethyl)piperazine Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, several retrosynthetic disconnections can be envisioned to guide its synthesis.

A primary disconnection strategy involves breaking the C-C bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This leads to a pyridyl-containing electrophile and a protected chiral piperazine synthon. Alternatively, disconnection of the piperazine ring itself can be considered, leading to acyclic diamine precursors that can be cyclized to form the desired heterocyclic core.

Another key retrosynthetic approach involves disconnecting the bonds within the piperazine ring. This strategy often leads to precursors such as chiral amino acids or their derivatives, which can be elaborated through a series of steps to construct the piperazine ring with the desired stereochemistry. rsc.orgnih.gov For instance, a disconnection could lead to a chiral 1,2-diamine and a two-carbon electrophilic unit.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection PointPrecursorsSynthetic Strategy
Pyridyl-CH₂ BondPyridine-3-carbaldehyde, Chiral 2-methylpiperazineReductive amination or similar C-N bond formation
Piperazine C-N BondsChiral 1,2-diamine, Pyridyl-containing dielectrophileCyclization
Piperazine C-C BondChiral amino acid derivativeMulti-step synthesis involving ring formation

Asymmetric Synthetic Routes to the Chiral Piperazine Core

The cornerstone of synthesizing this compound is the establishment of the stereocenter at the C2 position of the piperazine ring. Several powerful strategies have been developed for the asymmetric synthesis of chiral piperazines.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.org In the synthesis of chiral piperazines, auxiliaries can be attached to a nitrogen atom of a piperazine precursor to control the formation of the chiral center.

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. nih.gov For example, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. nih.govrsc.org This methodology can be adapted for the synthesis of other 2-substituted piperazines. The auxiliary guides the diastereoselective formation of the piperazine ring, and its subsequent removal provides the enantiomerically enriched product.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledReference
Evans' OxazolidinonesAlkylation, Aldol reactions wikipedia.org
(R)-(-)-PhenylglycinolPiperazine ring formation nih.govrsc.org
CamphorsultamVarious asymmetric transformations wikipedia.org
PseudoephedrineAlkylation wikipedia.org

Enantioselective catalysis offers a highly efficient method for generating chiral molecules, including precursors to this compound. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product.

Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for synthesizing chiral piperazin-2-ones, which are versatile intermediates that can be reduced to the corresponding piperazines. nih.govnih.gov For instance, the decarboxylative allylic alkylation of N-protected piperazin-2-ones using a palladium catalyst with a chiral phosphine (B1218219) ligand can yield highly enantioenriched α-substituted piperazin-2-ones. nih.govnih.gov

Another catalytic approach is the asymmetric hydrogenation of prochiral pyrazines or dehydropiperazines. nih.govgoogle.com Chiral rhodium or iridium catalysts are often employed for this transformation, leading to chiral piperazines with high enantioselectivity.

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds, such as amino acids and carbohydrates, as starting materials. rsc.orgnih.govscispace.com This strategy avoids the need for an asymmetric induction step, as the chirality is already present in the starting material.

For the synthesis of this compound, an enantiopure amino acid like L-aspartic acid or L-glutamic acid can serve as a chiral precursor. researchgate.net The synthesis would involve a series of transformations to convert the amino acid into a suitably functionalized 1,2-diamine, which can then be cyclized to form the chiral piperazine ring. rsc.org A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.orgresearchgate.net

Regioselective Functionalization of the Piperazine and Pyridine Moieties

The synthesis of this compound requires precise control over the regioselectivity of reactions on both the piperazine and pyridine rings.

For the piperazine ring, which has two nitrogen atoms, regioselective functionalization is crucial. The use of orthogonal protecting groups allows for the selective modification of one nitrogen atom while the other remains protected. rsc.orgnih.gov For instance, one nitrogen can be protected with a Boc group, which is removable under acidic conditions, while the other is protected with a benzyl (B1604629) group, which can be removed by hydrogenolysis. This allows for the sequential introduction of different substituents at the N1 and N4 positions.

The pyridine ring also presents challenges for regioselective functionalization. The electronic nature of the pyridine ring directs electrophilic aromatic substitution to the 3-position and nucleophilic substitution to the 2- and 4-positions. To achieve specific substitution patterns, directed ortho-metalation or the use of blocking groups can be employed. nih.govchemrxiv.orgchemrxiv.org For C-4 alkylation of pyridines, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org

Protecting Group Chemistry in the Multistep Synthesis of this compound

Protecting groups are essential tools in the multistep synthesis of complex molecules like this compound. nih.gov They temporarily mask reactive functional groups to prevent unwanted side reactions during subsequent synthetic steps.

In the context of this synthesis, protecting groups are primarily used for the nitrogen atoms of the piperazine ring. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps. Commonly used nitrogen protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).

The Boc group is stable to a wide range of reaction conditions but is easily removed with acid. The Cbz group is also widely used and can be removed by catalytic hydrogenolysis. The benzyl group is another common choice, also removable by hydrogenolysis. The use of orthogonal protecting groups, such as Boc and Bn, allows for the selective deprotection and functionalization of the two piperazine nitrogens. rsc.org For example, a piperazine intermediate could be protected with a Boc group on N1 and a benzyl group on N4. The Boc group could be removed to allow for functionalization at N1, and subsequently, the benzyl group could be removed for functionalization at N4.

Table 3: Common Protecting Groups in Piperazine Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
BenzylBnBenzyl bromide or chlorideCatalytic hydrogenolysis (H₂, Pd/C)
2-NitrobenzenesulfonylNs2-Nitrobenzenesulfonyl chlorideThiolate (e.g., thiophenol) and base

Process Optimization and Scalability Considerations for Research Synthesis

Transitioning a synthetic route from a laboratory research scale to a larger, more scalable process involves rigorous optimization of multiple parameters to ensure efficiency, safety, reproducibility, and economic viability. For the synthesis of this compound, several key factors would be critical in this scale-up process.

Catalyst and Reagent Loading: In catalytic asymmetric syntheses, minimizing the loading of the expensive transition-metal catalyst (e.g., rhodium, palladium) and chiral ligand is a primary objective. nih.gov Optimization studies would focus on finding the lowest possible catalyst concentration that maintains high yield and enantioselectivity within a reasonable reaction time.

Reaction Conditions: Parameters such as temperature, pressure, and reaction concentration must be carefully controlled. What is manageable in a small flask may present significant challenges in a large reactor, particularly concerning heat transfer and mixing. The choice of solvent is also crucial; an ideal solvent should not only facilitate the reaction but also be easy to remove, recycle, and handle safely on a larger scale.

Purification and Isolation: Chromatographic purification, while common in research labs, is often undesirable for large-scale production due to cost and solvent waste. nih.gov Developing a process where the product can be isolated via crystallization is highly preferred. This could involve the formation of a crystalline salt of this compound, which would not only facilitate purification but could also lead to an enhancement of enantiomeric purity.

Work-up and Waste Management: The work-up procedure must be simplified to minimize the use of extraction solvents and other reagents. Developing an environmentally benign process with a low E-factor (Environmental factor) is an increasingly important consideration in modern process chemistry.

Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

Establishing the enantiomeric purity (or enantiomeric excess, e.e.) and confirming the absolute configuration of a chiral molecule like this compound are non-trivial analytical challenges that require specialized techniques.

Chiral chromatography is the gold standard for determining the enantiomeric excess of a chiral compound. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantiomeric separation. researchgate.net For a basic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The separation can be performed in normal-phase, polar-organic, or reversed-phase modes, depending on the specific column and the analyte's properties. Method development involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. researchgate.net

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile compounds. gcms.cz For piperazine derivatives, derivatization is often necessary to increase volatility and improve chromatographic performance. mdpi.comresearchgate.net The enantiomers of the derivatized analyte are then separated on a column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. gcms.cz

Table 1: Common Chiral Stationary Phases for HPLC/GC Analysis

Technique Chiral Stationary Phase (CSP) Type Common Examples Application Notes for Piperazine Derivatives
HPLC Polysaccharide-based Chiralpak® AD, Chiralcel® OD Broad applicability for many chiral amines. Separation is often achieved in normal phase or polar organic modes.
Pirkle-type (π-acid/π-base) Whelk-O® 1 Effective for analytes with aromatic rings, allowing for π-π interactions.
Macrocyclic glycopeptide Chirobiotic® T, V Useful in reversed-phase or polar ionic modes, suitable for ionizable compounds.
GC Cyclodextrin derivatives Chiraldex®, Rt-βDEX Requires derivatization of the amine groups to increase volatility (e.g., acylation). gcms.cz

This table is for illustrative purposes and specific column selection requires experimental screening.

While chromatography can separate enantiomers, it cannot determine their absolute configuration (i.e., distinguish R from S) without a known standard. Chiroptical spectroscopic methods like VCD and ECD are powerful tools for making this assignment ab initio. nih.govresearchgate.net

The principle involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. nih.gov If the experimental and calculated spectra for a proposed configuration (e.g., 'S') match, the absolute configuration is confidently assigned. cam.ac.uk

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgyoutube.com Since every molecule has a unique infrared spectrum (a "molecular fingerprint"), its VCD spectrum is also a unique and highly sensitive probe of its 3D structure, including its absolute configuration. schrodinger.com The process involves:

Performing a conformational search to identify all low-energy structures of the molecule.

Calculating the VCD and IR spectra for each conformer using Density Functional Theory (DFT).

Averaging the calculated spectra, weighted by their Boltzmann population.

Comparing the final calculated spectrum with the experimental VCD spectrum of the synthesized sample. schrodinger.com

Electronic Circular Dichroism (ECD): ECD is an analogous technique that measures the differential absorption of circularly polarized light in the UV-Vis region. nih.govresearchgate.net It is particularly useful for molecules containing chromophores, such as the pyridine ring in this compound. The comparison between experimental and theoretically calculated ECD spectra allows for the assignment of absolute configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting a pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR. nih.gov This is achieved by using a chiral auxiliary.

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netunipi.it These complexes have different NMR spectra, leading to the splitting of signals for the R and S enantiomers of the analyte. nih.gov The ratio of the integrated peak areas corresponds directly to the enantiomeric ratio. For an amine like this compound, acidic CSAs or those capable of hydrogen bonding are often effective. nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte's functional groups (in this case, the secondary amines of the piperazine ring) to form stable diastereomers. researchgate.netresearchgate.net These diastereomers have distinct chemical shifts and coupling constants in the NMR spectrum. A common CDA for amines is Mosher's acid chloride (MTPA-Cl). While this method is robust, it requires an irreversible chemical modification of the analyte and may necessitate purification of the resulting diastereomers.

Table 2: Examples of Chiral Auxiliaries for NMR Analysis

Auxiliary Type Example Agent Interaction with Analyte NMR Outcome
CSA (R)-(-)-1,1'-Bi-2-naphthol (BINOL) Forms transient diastereomeric complexes via hydrogen bonding. Separate signals for each enantiomer in the ¹H or ¹³C NMR spectrum. researchgate.net
CSA (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) Forms diastereomeric solvates, often with significant chemical shift differences (Δδ). Allows for quantification of enantiomeric excess by integrating resolved peaks. researchgate.net
CDA (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) Covalent reaction with amine groups to form stable diastereomeric amides. Creates two distinct compounds (diastereomers) that can be easily distinguished and quantified by NMR.
CDA 1-Naphthyl isocyanate Reacts with amines to form diastereomeric ureas. Provides well-resolved signals for protons near the stereocenter. unipi.it

This table provides representative examples; the choice of agent depends on the specific analyte and requires experimental validation.

Chemical Reactivity, Derivatization Strategies, and Scaffold Modification of S 2 Pyridin 3 Ylmethyl Piperazine

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms Towards Alkylation and Acylation

The piperazine ring contains two secondary amine nitrogens, which are nucleophilic and readily undergo reactions with electrophiles. researchgate.net The differential reactivity of these two nitrogen atoms—N1 and N4—is a key consideration in synthetic strategies. The nitrogen atom further from the pyridinylmethyl substituent (N4) is generally more sterically accessible and electronically available for reactions. nih.gov

Alkylation and Acylation:

Alkylation and acylation are common methods for modifying the piperazine core. nih.gov These reactions are typically carried out under standard conditions, employing alkyl halides or acyl chlorides in the presence of a base to neutralize the resulting acid. The choice of solvent and base can influence the selectivity and yield of the reaction. For instance, in the synthesis of certain biologically active molecules, piperazine can be reacted in excess to minimize the formation of di-substituted products. nih.gov

The nucleophilicity of the piperazine nitrogens allows for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its biological activity. scilit.comresearchgate.net

A summary of typical alkylation and acylation reactions is presented below:

Reaction TypeReagent ExamplePosition of SubstitutionPurpose of Modification
Alkylation Benzyl (B1604629) bromideN4Introduce hydrophobic groups
Acylation Acetyl chlorideN4Introduce hydrogen bond acceptors
Reductive Amination Aldehydes/KetonesN4Form C-N bonds with diverse functionalities

Transformations and Functionalization of the Pyridine (B92270) Ring

The pyridine ring of (S)-2-(Pyridin-3-ylmethyl)piperazine offers additional sites for modification, primarily through metal-catalyzed cross-coupling reactions and, theoretically, electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. rsc.org For pyridine derivatives, these reactions allow for the introduction of a wide range of substituents. researchgate.net

Suzuki Coupling: This reaction involves the coupling of a pyridine halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl groups. mdpi.com

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com In the context of the pyridine ring, this would typically involve a halopyridine derivative to introduce alkynyl functionalities. mdpi.com

These reactions generally require prior functionalization of the pyridine ring, such as halogenation, to provide a reactive handle for the coupling process. The presence of the nitrogen atom in the pyridine ring can influence the reactivity and may necessitate specific catalytic systems. mdpi.com

Electrophilic Aromatic Substitution (Theoretical)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org When EAS does occur, it preferentially takes place at the 3- and 5-positions relative to the nitrogen atom, as the intermediates are more stable. quimicaorganica.orgquora.com

For this compound, the existing substituent is at the 3-position. Further electrophilic substitution would theoretically be directed to the 5-position. However, the deactivating nature of the pyridine ring often requires harsh reaction conditions, which may not be compatible with the piperazine moiety. quora.comrsc.org Computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand the mechanisms and predict the outcomes of such reactions on pyridine derivatives. rsc.orgresearchgate.net

Stereoselective Derivatization at the C2 Position of the Piperazine Ring

The C2 position of the piperazine ring, being a chiral center, is a key target for stereoselective derivatization to explore the structure-activity relationship of analogs. Synthetic strategies often focus on building the chiral piperazine ring from acyclic precursors or modifying existing chiral synthons. researchgate.net

One common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with a defined stereochemistry at the C2 position. researchgate.net Methodologies like intramolecular hydroamination of specifically designed substrates have proven effective in creating 2,6-disubstituted piperazines with high diastereoselectivity. organic-chemistry.org

Synthesis of Conformationally Constrained Analogs of this compound

Methods to achieve this include:

Introduction of rigidifying elements: Incorporating the piperazine into a bicyclic system can significantly restrict its conformational freedom. doi.org

Synthesis of piperazinone derivatives: The introduction of a carbonyl group to form a piperazinone can lock the ring into a more defined conformation. nih.govacs.org

Piperidine (B6355638) nucleoside mimics: In some therapeutic areas, piperidine-based structures are designed as conformationally restricted mimics of other bioactive molecules. mdpi.com

These approaches provide valuable tools for probing the spatial requirements of biological targets. researchgate.net

Bioconjugation Strategies for Probe Development and Ligand Immobilization (Pre-clinical, research tools)

The reactive nature of the piperazine nitrogens makes this compound and its derivatives suitable for bioconjugation. These strategies are primarily used in a pre-clinical research setting to develop chemical probes or to immobilize ligands for affinity-based studies. acs.orgresearchgate.net

Common bioconjugation approaches include:

Coupling to carrier proteins: Piperazine-based compounds can be conjugated to proteins, such as humanized ferritin, to create delivery systems for therapeutic agents like siRNA. acs.orgresearchgate.netbottalab.it This often involves introducing a thiol-reactive group onto the piperazine derivative, which can then chemoselectively react with cysteine residues on the protein. acs.org

Derivatization for analytical purposes: Pre-column derivatization of piperazine with reagents like dansyl chloride can be used to enhance detection in analytical methods such as HPLC-MS. nih.gov

These techniques are instrumental in studying the biological activity and mechanism of action of piperazine-containing compounds. researchgate.net

Formation of Co-crystals and Salts for Enhanced Crystallographic Analysis or Research Handling

The modification of this compound into crystalline salt or co-crystal forms is a critical strategy for improving its physicochemical properties, which in turn facilitates more straightforward handling during research and enhances the success of crystallographic analysis. While detailed, publicly accessible research focusing specifically on the co-crystallization of this compound is limited, the principles of crystal engineering and the documented availability of its salt forms provide a clear basis for this approach.

The molecular structure of this compound contains multiple sites amenable to non-covalent interactions, making it an ideal candidate for the formation of both salts and co-crystals. The key functional groups influencing this reactivity are the two nitrogen atoms of the piperazine ring and the nitrogen atom of the pyridine ring.

Salt Formation

The formation of salts is a common and effective method to obtain a stable, crystalline solid from a basic compound that may otherwise be an oil or a low-melting-point solid in its freebase form. This compound features two distinct basic centers: the piperazine ring and the pyridine ring. The nitrogen atoms in the piperazine ring (pKa values typically around 9.8 for the protonated form) are more basic than the pyridine nitrogen (pKa of the pyridinium (B92312) ion is ~5.2). This allows the compound to readily react with a variety of acids to form crystalline salts.

Commercially, a hydrochloride salt of this compound is available, confirming that salt formation is a viable and utilized strategy. chemspider.commdpi.com The formation of a hydrochloride salt involves the protonation of one of the basic nitrogen atoms, typically the more basic secondary amine in the piperazine ring, by hydrochloric acid. This creates an ionic pair that can pack efficiently into a stable crystal lattice. Such crystalline salts are generally characterized by higher melting points, improved solid-state stability, and non-hygroscopic properties compared to the freebase, which simplifies handling, weighing, and storage in a research setting. Furthermore, obtaining a high-quality single crystal of a salt is often more straightforward than with the freebase, enabling precise structural elucidation through single-crystal X-ray diffraction.

Co-crystal Formation

Beyond simple salt formation, co-crystallization offers a versatile method for modifying the properties of a molecule. Co-crystals are multi-component crystalline solids where the components are held together by non-ionic interactions, most commonly hydrogen bonds. nih.gov this compound is an excellent candidate for co-crystal formation due to the presence of both hydrogen bond donors (the N-H group of the piperazine) and multiple hydrogen bond acceptors (the nitrogen atoms on both the piperazine and pyridine rings).

This dual functionality allows for the formation of robust supramolecular synthons with a wide range of "co-formers," such as dicarboxylic acids, phenols, or other molecules with complementary hydrogen bonding sites. For instance, the piperazine ring can form strong N-H···O or N-H···N hydrogen bonds. cam.ac.ukcam.ac.uk Studies on other piperazine-containing molecules have successfully demonstrated the use of techniques like liquid-assisted grinding, slurry crystallization, and slow solvent evaporation to produce co-crystals with improved properties such as solubility and stability.

The primary advantage of forming salts or co-crystals is the potential to obtain high-quality single crystals suitable for X-ray crystallography. A well-defined crystal structure provides unambiguous confirmation of the molecule's three-dimensional conformation, stereochemistry, and the specific intermolecular interactions that govern its packing in the solid state. This information is invaluable for research applications where understanding molecular shape and interaction patterns is crucial.

Techniques used to characterize these solid forms include:

Powder X-Ray Diffraction (PXRD): Used to identify new crystalline phases and confirm the purity of the bulk sample.

Single-Crystal X-Ray Diffraction (SCXRD): Provides the definitive three-dimensional structure of the salt or co-crystal.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine melting points and assess thermal stability.

Fourier-Transform Infrared Spectroscopy (FT-IR): Can indicate the formation of new hydrogen bonds or the protonation state of the molecule.

Below is a table outlining the potential interaction sites of this compound for forming salts and co-crystals with suitable acidic co-formers.

Interaction Site on Target MoleculeType of InteractionPotential Co-former/Counter-ionResulting Form
Piperazine Ring (Secondary Amine)Proton Transfer (Ionic Bond)Strong Acids (e.g., HCl, H₂SO₄)Salt
Piperazine Ring (Secondary Amine)Hydrogen Bond (Donor)Carboxylic Acids, PhenolsCo-crystal
Pyridine Ring (Nitrogen Atom)Hydrogen Bond (Acceptor)Carboxylic Acids, AlcoholsCo-crystal
Piperazine Ring (Tertiary Amine)Hydrogen Bond (Acceptor)Carboxylic Acids, AlcoholsCo-crystal

Conformational Analysis and Computational Modeling of S 2 Pyridin 3 Ylmethyl Piperazine

Preferred Conformations of the Piperazine (B1678402) Ring and Their Energetic Landscape

Computational studies indicate a strong energetic preference for the equatorial conformation of the pyridin-3-ylmethyl group. This is primarily to avoid 1,3-diaxial interactions that would arise in the axial position, causing steric clashes with axial hydrogens and increasing the molecule's potential energy. While other conformations like boat and twist-boat exist, they are significantly higher in energy and thus less populated at room temperature. nih.gov The piperazine ring's thermodynamically favored chair conformation is a common feature in many piperazine-containing compounds. nih.gov

Intramolecular Interactions and Stereoelectronic Effects Influencing Conformation

Beyond sterics, the conformation of (S)-2-(Pyridin-3-ylmethyl)piperazine is influenced by intramolecular forces and stereoelectronic effects. A significant factor is the potential for intramolecular hydrogen bonding between the pyridine (B92270) nitrogen and the piperazine's secondary amine. nih.govresearchgate.net The existence of such a bond could stabilize certain conformations, thereby affecting the conformational equilibrium. nih.govresearchgate.netnih.gov

Stereoelectronic effects, like the anomeric effect, also play a role by influencing the geometry around the nitrogen atoms in the piperazine ring. The orientation of the nitrogen lone pairs relative to adjacent bonds can alter bond lengths and angles, subtly modifying the ring's shape.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for accurately investigating the molecular properties of this compound. arxiv.orgaps.orgyoutube.com These methods can determine:

Optimized Geometries: Predicting the most stable 3D structures, including bond lengths and angles.

Relative Energies: Quantifying the stability differences between various conformers.

Electronic Properties: Calculating molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and atomic charges to understand reactivity.

Vibrational Frequencies: Predicting infrared and Raman spectra to characterize vibrational modes.

A widely used DFT functional for these calculations is B3LYP, often paired with a 6-31G* basis set, which provides a good balance of accuracy and computational efficiency. nih.govyoutube.com

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

While quantum calculations offer static pictures, molecular dynamics (MD) simulations provide a dynamic view of the molecule's flexibility. nih.govacs.orgresearchgate.net By simulating atomic motions over time, MD can reveal:

Conformational Transitions: Observing shifts between different conformations, such as the interconversion between chair forms. acs.org

Molecular Flexibility: Identifying rigid and flexible regions of the molecule.

Solvent Effects: Studying how the solvent influences conformational preferences. nih.govresearchgate.net

MD simulations have been effectively used to study the binding and energetics of various phenyl-piperazine scaffolds. acs.org

Ligand-Based and Structure-Based Computational Design Methodologies for this compound Analogs

Computational approaches are key to designing novel analogs of this compound. nih.govnih.gov These methods fall into two main categories:

Ligand-Based Design: Used when the target's 3D structure is unknown, this approach builds a pharmacophore model from known active molecules to screen for new analogs.

Structure-Based Design: When the target structure is known, this method involves docking the molecule into the binding site to predict its binding mode and affinity, guiding the design of analogs with improved interactions. nih.gov This approach has been successfully used to develop piperazine-linked compounds. nih.gov

Prediction of Binding Modes and Interactions with Theoretical Biological Targets (Non-clinical)

Computational docking can predict how this compound might interact with a theoretical biological target. nih.govresearchgate.net For instance, docking studies could suggest that the pyridine nitrogen forms a hydrogen bond with an amino acid residue in a receptor's binding site. The piperazine's secondary amine could also participate in hydrogen bonding, while the pyridine ring might engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. These theoretical predictions are valuable for guiding further experimental research and the synthesis of new, more effective analogs.

Pre Clinical Biological Activity and Mechanistic Insights from in Vitro Studies of S 2 Pyridin 3 Ylmethyl Piperazine

Evaluation of Molecular Interactions with Defined Biological Targets (Non-human, cell-free or cell-based in vitro systems)

There is a lack of publicly available data from receptor binding assays, enzyme inhibition and activation studies, or transporter interaction studies for (S)-2-(Pyridin-3-ylmethyl)piperazine.

No specific data from receptor binding assays for this compound have been found. While structurally related pyridylpiperazine derivatives have been investigated for their affinity to various receptors, including nicotinic acetylcholine (B1216132), dopamine (B1211576), serotonin (B10506), and histamine (B1213489) H3 receptors, no direct binding data for the specified compound is available. nih.gov For instance, studies on other piperazine-containing molecules have shown a range of affinities for different receptor subtypes, but this information cannot be directly extrapolated to this compound.

There are no published studies detailing the inhibitory or activating effects of this compound on specific enzymes. Research on other pyridylpiperazine hybrids has demonstrated inhibitory activity against enzymes like urease, but no such data exists for the compound . nih.gov

Specific data from in vitro studies evaluating the interaction of this compound with neurotransmitter transporters or other transport proteins are not available in the current body of scientific literature.

Elucidation of Molecular Mechanisms of Action via Biochemical Assays

Due to the absence of primary research on its biological targets, the molecular mechanism of action for this compound remains unelucidated.

There is no information available from biochemical assays to suggest whether this compound acts as an allosteric modulator at any biological target. Such studies are crucial for understanding if a compound can fine-tune the activity of a receptor in the presence of its endogenous ligand.

Without data on its interaction with a specific receptor or enzyme, it is not possible to characterize the binding site of this compound as either orthosteric (binding at the primary active site) or allosteric (binding at a secondary regulatory site).

Cell-Based Assays for Target Engagement and Pathway Modulation (Non-human cell lines)

Cell-based assays are fundamental in preclinical drug discovery to confirm that a compound engages its intended target within a cellular environment and modulates downstream signaling pathways. These assays are crucial for validating a compound's mechanism of action in a biologically relevant context. discoverx.com Methods like the Cellular Thermal Shift Assay (CETSA) and Enzyme Fragment Complementation (EFC) are employed to directly measure a compound's binding to its target protein inside living cells. discoverx.comcetsa.org

Reporter gene assays are a common method to assess the activity of a signaling pathway by measuring the expression of a reporter protein. youtube.com These assays utilize engineered cell lines containing a reporter gene construct where a transcriptional response element, specific to a particular pathway, controls the expression of a reporter protein like β-galactosidase or luciferase. youtube.com An increase or decrease in the reporter signal indicates that the compound is modulating the transcriptional activity of the pathway of interest. For instance, these assays can be used in an antagonist mode, where a compound inhibits a signaling pathway, leading to a decrease in reporter gene expression. youtube.com While specific reporter gene assay data for this compound is not publicly available, this methodology would be a standard approach to determine its influence on specific cellular signaling pathways.

Calcium mobilization assays are widely used to study the activation of G-protein coupled receptors (GPCRs) and other ion channels. These assays measure changes in intracellular calcium concentration following receptor stimulation. For example, the functional agonism of a compound at the σ1 receptor can be determined by measuring its effect on calcium flux. nih.gov This technique is instrumental in characterizing the functional activity of novel compounds, determining whether they act as agonists, antagonists, or allosteric modulators. Although specific data on this compound in calcium mobilization assays is not available, this would be a key experiment to understand its functional impact on potential receptor targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Pre-clinical Contexts

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. For piperazine-containing compounds, SAR studies have revealed key structural determinants for potency and selectivity across various targets.

For instance, in a series of piperazine (B1678402) derivatives targeting the dopamine D3 receptor, modifications to the N-substituent on the piperazine ring were explored. nih.gov It was found that various substituted indole (B1671886) rings could be accommodated and that a direct connection of the heterocyclic ring to the piperazine was not necessary to maintain high affinity and selectivity. nih.gov An amide or methylene (B1212753) linker between the piperazine and a heterocyclic moiety proved effective. nih.gov

Similarly, SAR studies on piperazine amides as NaV1.7 inhibitors showed that strategic use of a pyridyl A-ring could increase solubility and selectivity over the NaV1.5 channel while maintaining potency. nih.gov In another example, for piperazine derivatives acting as histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands, the piperidine (B6355638) moiety was found to be a critical structural element for dual activity, particularly for enhancing affinity at the σ1R. nih.gov

These examples highlight how modifications to the core piperazine structure, the nature of its substituents, and the linking moieties can profoundly impact the pharmacological profile of the resulting analogs.

Table 1: SAR Insights from Analogs of Piperazine Derivatives

Scaffold/Series Target(s) Key SAR Findings Reference
Aryl-piperazine derivatives Dopamine D3 Receptor N-substitution on the piperazine ring can accommodate various substituted indole rings, often connected via a linker, to maintain high D3 affinity and selectivity. nih.gov
Piperazine amides NaV1.7 A pyridyl A-ring increased solubility and selectivity over NaV1.5, while a para-nitrile on a toluic acid ring also improved NaV1.5 selectivity. nih.gov
Piperazine/Piperidine derivatives Histamine H3 / Sigma-1 Receptors Replacing a piperazine with a piperidine ring was a critical element for increasing affinity for the σ1 receptor while maintaining H3 receptor activity. nih.gov

Selectivity Profiling against Off-Target Interactions (In Vitro Screens)

Selectivity is a critical attribute of a therapeutic candidate, as off-target interactions can lead to undesirable side effects. In vitro screening against a broad panel of receptors, enzymes, and ion channels is a standard preclinical step to assess a compound's selectivity.

For example, a pyrrolo[2,3-d]pyrimidine analog containing a (pyridin-3-ylmethyl)amino moiety, structurally related to the compound of interest, was screened against a panel of 50 kinases to evaluate its selectivity as a CSF1R inhibitor. mdpi.com The compound demonstrated high selectivity for CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com The selectivity score (S-score), which quantifies the degree of selectivity, was calculated to be 0.12 (where a score approaching 0 indicates high selectivity), confirming its specific target profile. mdpi.com

In another study, piperazine derivatives were evaluated for their affinity at both D2 and D3 dopamine receptors to determine their selectivity. nih.gov The enantiomers of one potent compound exhibited differential activity, with the (-)-enantiomer showing higher affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov This demonstrates the importance of stereochemistry in achieving receptor selectivity. Such profiling would be essential to characterize the therapeutic potential and safety profile of this compound.

Role as a Pharmacological Probe or Research Tool for Target Validation

Compounds with high potency and selectivity for a specific biological target are invaluable as pharmacological probes or research tools. They are used to investigate the physiological and pathological roles of their target proteins, a process known as target validation. The piperazine moiety is a common scaffold in molecules designed for central nervous system (CNS) applications, including antipsychotic, antidepressant, and anxiolytic agents, highlighting its utility in creating tools to probe neurological pathways. nih.gov

The validation that a compound engages its target in a cellular context is a critical step. discoverx.com Cell-based target engagement assays, such as the cellular thermal shift assay (CETSA), provide direct evidence of a drug binding to its target protein within intact cells. cetsa.org By demonstrating target engagement, a compound like this compound, if shown to be potent and selective, could be used to dissect the biological functions of its specific target, thereby validating it for therapeutic intervention.

Advanced Spectroscopic and Biophysical Characterization Techniques in Research for S 2 Pyridin 3 Ylmethyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution, providing detailed information at an atomic level. nih.govresearchgate.net It is particularly useful for characterizing the binding of small ligands like (S)-2-(Pyridin-3-ylmethyl)piperazine to protein targets. nih.gov

Saturation Transfer Difference (STD) NMR and Ligand-Observe NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR method used to identify binding events and map the binding epitope of a ligand. glycopedia.eunih.gov The experiment relies on the transfer of saturation from a selectively irradiated protein to a bound ligand. glycopedia.eunih.gov Protons on the ligand that are in close proximity (within approximately 4-5 Å) to the protein receive the most saturation, resulting in stronger signals in the STD spectrum. nih.govnih.govichorlifesciences.com This allows for the identification of the specific parts of the ligand that are crucial for the interaction. For a molecule like this compound, STD NMR can reveal which of its moieties, the pyridine (B92270) ring or the piperazine (B1678402) group, is more intimately involved in binding to a target protein.

Ligand-observe NMR techniques, in general, are advantageous as they can be performed with unlabeled ligands and can be used to screen for binding against a target protein. nih.gov Techniques like Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can further confirm binding by observing the transfer of magnetization from bulk water to the ligand via the protein. nih.gov

2D and 3D NMR for Structural and Conformational Studies in Solution

Two-dimensional (2D) and three-dimensional (3D) NMR experiments provide through-bond and through-space correlations between nuclei, enabling the determination of the solution structure and conformational dynamics of molecules. For this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign the proton and carbon signals.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the piperazine ring and the relative orientation of the pyridin-3-ylmethyl substituent. The piperazine ring can exist in different conformations, such as chair or boat forms, and NMR studies can elucidate the predominant conformation in solution. nih.govnih.gov

X-ray Crystallography for Ligand-Target Co-crystal Structures and Solid-State Analysis

X-ray crystallography is an essential technique for determining the three-dimensional structure of molecules in the solid state at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a detailed map of electron density can be generated, revealing the precise arrangement of atoms.

For this compound, X-ray crystallography can provide definitive information on its solid-state conformation, including the puckering of the piperazine ring and the torsion angles of the pyridin-3-ylmethyl group. nih.govnih.gov In the context of drug discovery, obtaining a co-crystal structure of this compound bound to its protein target is of paramount importance. acs.orgnih.gov Such a structure would reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding event. This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. Studies on related piperazine-containing compounds have shown that the piperazine ring often adopts a chair conformation in the solid state. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques used to study the kinetics and thermodynamics of molecular interactions in real-time. Both methods involve immobilizing one of the binding partners (e.g., the protein target) onto a sensor surface and flowing the other partner (the analyte, e.g., this compound) over the surface.

These techniques allow for the determination of key kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off). From these rates, the equilibrium dissociation constant (K_D) can be calculated, which is a measure of the binding affinity. A lower K_D value indicates a stronger binding interaction. These methods are highly sensitive and can be used to characterize a wide range of binding affinities, from strong to weak interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. nih.gov By titrating a solution of the ligand, such as this compound, into a solution containing the target protein, ITC can provide a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.gov

The data obtained from an ITC experiment allows for the direct determination of the binding affinity (K_a, the inverse of K_D), the stoichiometry of binding (n), and the enthalpy change (ΔH) of the interaction. nih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This comprehensive thermodynamic information helps to elucidate the driving forces behind the binding process, whether it is enthalpically or entropically driven. nih.govwpmucdn.com For instance, the binding of ligands to proteins can be influenced by protonation events, which can be dissected through ITC experiments performed in different buffers. wpmucdn.comresearchgate.net

Mass Spectrometry-Based Approaches for Ligand Binding and Metabolite Identification (Pre-clinical, in vitro)

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. In the context of drug discovery, MS-based methods are employed for various applications, including confirming ligand binding and identifying metabolites.

Native mass spectrometry can be used to observe non-covalent protein-ligand complexes directly, confirming the binding of this compound to its target and providing information on the stoichiometry of the complex. mdpi.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for such studies. nih.gov

In preclinical research, understanding the metabolic fate of a compound is crucial. In vitro metabolism studies, often using liver microsomes or S9 fractions, are conducted to identify potential metabolites of this compound. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and identify the metabolites formed through enzymatic reactions such as oxidation, hydroxylation, or N-dealkylation. nih.gov Identifying these metabolic pathways is essential for understanding the compound's pharmacokinetic profile.

Cryo-Electron Microscopy (Cryo-EM) Applications for Ligand-Target Complex Analysis

Cryo-electron microscopy (Cryo-EM) is a technique that allows for the determination of the three-dimensional structure of biological macromolecules. In the context of ligand-target analysis, Cryo-EM can provide invaluable insights into how a small molecule, such as a piperazine derivative, binds to its protein target. This is achieved by flash-freezing a purified sample of the ligand-protein complex in a thin layer of vitreous ice, which preserves the native conformation of the complex. The frozen sample is then imaged using a transmission electron microscope, and sophisticated image processing algorithms are used to reconstruct a high-resolution 3D model of the complex from thousands of 2D projection images.

The resulting 3D structure can reveal the precise binding pocket of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon ligand binding. This level of detail is crucial for understanding the mechanism of action of a compound and for guiding the rational design of more potent and selective analogs.

A pertinent example of the application of Cryo-EM in studying a piperazine-containing ligand is the structural determination of the human serotonin (B10506) 5-HT1B receptor in complex with the agonist donitriptan (B62665) and its coupled G protein. nih.gov Donitriptan, which contains a piperazine ring, is a potent agonist of the 5-HT1B receptor. The Cryo-EM structure of this complex provided a detailed view of the ligand-binding pocket and the allosteric changes that occur upon receptor activation. nih.gov

Detailed research findings from a representative Cryo-EM study on a piperazine-containing ligand-receptor complex are summarized in the table below. This data illustrates the type of information that could be obtained from a similar study on this compound.

ParameterFinding
Protein Target Human Serotonin 5-HT1B Receptor
Ligand Donitriptan (a piperazine-containing agonist)
Resolution 3.7 Å
PDB ID 6G79
Key Findings The structure revealed the precise binding mode of donitriptan within the receptor's orthosteric pocket. It also elucidated the conformational changes in the receptor upon agonist binding and G protein coupling, providing a molecular basis for understanding signal transduction.

Furthermore, other protein targets known to interact with piperazine derivatives have been successfully studied using Cryo-EM. These include the serotonin transporter (SERT) and various nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govelifesciences.org For instance, Cryo-EM studies of SERT in complex with the piperidine-containing antidepressant paroxetine (B1678475) have provided critical insights into the mechanism of serotonin reuptake inhibition. elifesciences.org Although piperidine (B6355638) and piperazine are distinct heterocycles, the successful application of Cryo-EM to these related complexes underscores its potential for elucidating the structural basis of action for a wide range of neurologically active compounds.

Theoretical Applications and Research Trajectories of S 2 Pyridin 3 Ylmethyl Piperazine

Utility as a Chiral Building Block in Natural Product Synthesis and Complex Molecule Synthesis

The enantiomerically pure structure of (S)-2-(Pyridin-3-ylmethyl)piperazine makes it a valuable chiral building block for the synthesis of complex molecules, including natural products and their analogues. Chiral building blocks are essential in modern organic synthesis, allowing for the construction of stereochemically defined molecules, which is crucial for biological activity. nih.gov The piperazine (B1678402) ring itself is a common feature in many natural products and synthetic molecules with diverse biological activities. rsc.orgnih.gov

The synthesis of complex molecules often involves the strategic connection of smaller, pre-functionalized fragments. This compound offers two key points for modification: the secondary amine within the piperazine ring and the pyridine (B92270) nitrogen. This allows for the regioselective introduction of various substituents, enabling the construction of intricate molecular architectures. For instance, the piperazine nitrogen can be acylated, alkylated, or used in reductive amination reactions to append other molecular fragments. nih.govorganic-chemistry.org The pyridine ring can be functionalized through various C-H activation or cross-coupling strategies, further expanding the synthetic possibilities.

Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and Diversity-Oriented Synthesis (DOS). Combinatorial chemistry aims to rapidly generate large libraries of related compounds, while DOS focuses on creating structurally diverse molecules that can explore a wider range of chemical space. nih.gov The piperazine core is considered a "privileged scaffold" because it is found in numerous biologically active compounds. rsc.orgnih.gov

The two distinct nitrogen atoms of the piperazine ring in this compound, along with the potential for substitution on the pyridine ring, provide multiple points for diversification. This allows for the systematic variation of substituents to create a library of analogues with a wide range of physicochemical properties and potential biological activities. For example, different acylating agents, alkylating agents, or aldehydes (in reductive amination) can be reacted with the piperazine nitrogen to introduce a variety of functional groups. nih.govorganic-chemistry.org

In a DOS approach, the goal is to generate molecules with significant structural and stereochemical complexity. nih.gov Starting with the chiral scaffold of this compound, a series of reactions can be employed to build upon the core structure in a divergent manner. This could involve ring-forming reactions, multicomponent reactions, or the introduction of various pharmacophoric elements. The resulting library of compounds can then be screened for a wide range of biological targets, increasing the probability of identifying novel hit compounds for drug discovery or as chemical probes to study biological processes. The modular nature of such a synthesis allows for the creation of a matrix of compounds where different regions of the molecule are systematically varied. nih.gov

Development of Fluorescent or Radioligand Probes for Research Assays (Non-clinical)

The development of fluorescent and radiolabeled probes is crucial for studying biological systems in non-clinical research settings. These tools enable the visualization and quantification of biological targets and processes. The this compound scaffold can be readily adapted for the development of such probes.

Fluorescent Probes:

By attaching a fluorophore to the this compound core, it is possible to create fluorescent probes. The choice of fluorophore and the point of attachment can be tailored to achieve desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and Stokes shift. mdpi.comnih.gov For instance, the secondary amine of the piperazine ring provides a convenient handle for conjugation with various fluorescent dyes. These probes could potentially be used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to study the localization and dynamics of specific cellular components or to screen for compounds that interact with a particular target. The pyridine and piperazine moieties can contribute to the "push-pull" electronic system of a fluorophore, which can enhance its fluorescence properties. mdpi.comnih.gov Some piperazine-containing compounds have been shown to act as "light-up" probes, where their fluorescence is enhanced upon binding to a specific target. nih.gov

Radioligand Probes:

Similarly, the incorporation of a radionuclide into the this compound structure can yield radioligand probes for use in techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These imaging modalities allow for the non-invasive visualization and quantification of target receptors or enzymes in living organisms. The piperazine scaffold is a common feature in many radioligands developed for imaging neuroreceptors. For example, derivatives of 1-(2-pyridyl)piperazine (B128488) have been radiolabeled with technetium-99m (99mTc) for imaging 5-HT7 receptors. nih.gov The synthesis of such probes would involve the introduction of a chelating agent or a precursor for radiolabeling at a suitable position on the molecule, often on the piperazine nitrogen or the pyridine ring.

Probe Type Potential Application Key Structural Feature for Development
Fluorescent ProbeCellular imaging, high-throughput screeningAttachment of a fluorophore to the piperazine nitrogen
Radioligand ProbeIn vivo imaging (PET, SPECT) of receptors/enzymesIncorporation of a radionuclide or a chelating moiety

Contribution to Fundamental Understanding of Stereochemistry in Molecular Recognition

The study of how the three-dimensional arrangement of atoms in a molecule affects its interaction with biological targets is a cornerstone of medicinal chemistry and chemical biology. As an enantiomerically pure compound, this compound and its derivatives can serve as valuable tools for investigating the principles of stereochemistry in molecular recognition.

By systematically synthesizing and evaluating the biological activity of both the (S)- and (R)-enantiomers of a series of compounds derived from 2-(pyridin-3-ylmethyl)piperazine, researchers can gain insights into the chiral discrimination of a particular biological target. If one enantiomer is significantly more active than the other, it provides strong evidence for a specific, three-dimensional binding interaction with the target. This information is critical for understanding the binding mode of a ligand and for the rational design of more potent and selective molecules.

Furthermore, advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the precise three-dimensional structure of these chiral molecules when bound to their biological targets. nih.gov Such studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the observed stereoselectivity. This fundamental knowledge contributes to a deeper understanding of the principles governing molecular recognition and can guide the design of future therapeutic agents. nih.gov

Pre-clinical Lead Generation and Optimization Strategies through Medicinal Chemistry (Conceptual, non-human)

In the conceptual phase of preclinical drug discovery, this compound represents a promising starting point for lead generation and optimization. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, suggesting that it often imparts favorable physicochemical properties, such as aqueous solubility and the ability to cross cell membranes. researchgate.netnih.gov

The process of lead generation would involve synthesizing a library of derivatives based on the this compound scaffold and screening them against a variety of biological targets in non-human, in vitro assays. Once a "hit" compound with desired activity is identified, medicinal chemistry strategies can be employed for lead optimization. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compound.

Key optimization strategies could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule (the pyridine ring, the piperazine ring, and the methylene (B1212753) linker) to understand how these changes affect biological activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or other pharmacokinetic parameters.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by creating bicyclic structures, to lock it into a more active conformation and potentially increase potency and selectivity.

Computational modeling and molecular docking studies can be used to guide these optimization efforts by predicting how different structural modifications will affect the binding of the compound to its target. nih.govnih.gov The ultimate goal of this conceptual, non-human research phase is to identify a candidate molecule with a promising biological profile for further preclinical development. nih.govacs.org

Medicinal Chemistry Strategy Objective Example Modification on this compound
SAR StudiesImprove potency and selectivitySubstitution on the pyridine ring or acylation of the piperazine nitrogen. nih.gov
Bioisosteric ReplacementEnhance pharmacokinetic propertiesReplacing the pyridine ring with another heterocycle.
Conformational RestrictionIncrease potency and selectivityCyclization to form a bridged piperazine derivative.

Future Research Directions and Emerging Methodologies for S 2 Pyridin 3 Ylmethyl Piperazine Investigations

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of compounds like (S)-2-(Pyridin-3-ylmethyl)piperazine. tfscro.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with enhanced speed and accuracy. mdpi.com

For this compound, AI and ML can be leveraged in several key areas:

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. mdpi.com By learning the complex relationships between chemical structure and biological function, these models can propose new molecules with potentially higher efficacy and better safety profiles.

Activity Prediction: AI algorithms can predict the biological activity of this compound and its analogs against a wide range of targets. nih.gov This can help prioritize which compounds to synthesize and test, saving significant time and resources. For instance, AI could predict the compound's potential to interact with central nervous system (CNS) targets, a common area of investigation for piperazine-containing molecules. criver.com

Pharmacokinetic and Toxicological Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and often challenging aspect of drug development. AI and ML models can be trained to predict these properties with increasing accuracy, helping to identify potential liabilities early in the discovery process. nih.gov

Interactive Table: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Generative Models Algorithms that create new chemical structures with desired properties.Design of novel, more potent, and selective analogs of this compound.
Predictive Modeling Machine learning models that predict biological activity, and ADMET properties.Prioritization of synthetic efforts and early identification of potential development issues.
Image Analysis AI-powered analysis of cellular imaging data from high-content screening.Rapid and quantitative assessment of the compound's effects on cellular phenotypes.

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Practices

The synthesis of chiral molecules like this compound often presents challenges in terms of efficiency and environmental impact. Future research will undoubtedly focus on developing novel and sustainable synthetic methods.

Key areas of focus include:

Asymmetric Synthesis: Developing highly stereoselective methods to produce the (S)-enantiomer exclusively is crucial, as different enantiomers of a chiral drug can have vastly different biological activities. openaccessgovernment.org Modern catalytic methods, including transition-metal catalysis and biocatalysis, offer powerful tools for achieving high enantiopurity. acs.org

Green Chemistry: The principles of green chemistry aim to reduce the environmental footprint of chemical processes. bohrium.com For the synthesis of this compound, this could involve the use of renewable starting materials, less hazardous reagents and solvents, and more energy-efficient reaction conditions. hims-biocat.eu Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising green approach for the synthesis of chiral amines. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. Exploring the synthesis of this compound using flow chemistry could lead to more efficient and reproducible manufacturing processes.

Development of Advanced In Vitro Models for Complex Biological Systems (e.g., Organoids, Microfluidic Devices)

To better understand the biological effects of this compound, researchers will increasingly turn to advanced in vitro models that more accurately mimic human physiology than traditional cell cultures.

Organoids: These are three-dimensional cell cultures that self-organize into structures resembling human organs. nih.govmdpi.com Brain organoids, for example, can be used to study the effects of compounds on neuronal development and function, providing a more relevant model for CNS disorders. nih.gov The use of patient-derived organoids could even open the door to personalized medicine approaches. news-medical.net

Microfluidic Devices (Organs-on-a-Chip): These devices use micro-channels to create a dynamic environment that mimics the flow of fluids in the body. researchgate.net They can be used to create complex multi-organ systems on a single chip, allowing for the study of how a compound is metabolized and distributed throughout the body.

The integration of these advanced models will provide a more nuanced understanding of the efficacy and potential toxicity of this compound before it enters clinical trials.

Expansion of Target Space and Exploration of Polypharmacology (Theoretical, pre-clinical)

The traditional "one drug, one target" paradigm is increasingly giving way to the concept of polypharmacology, which acknowledges that many drugs interact with multiple targets. nih.gov This can be both a source of side effects and a potential therapeutic advantage.

For this compound, future research should explore its potential to interact with multiple targets. This could involve:

Computational Screening: Using computational methods to screen the compound against a wide range of biological targets to identify potential "off-target" effects that could be therapeutically beneficial.

Phenotypic Screening: Employing high-content screening approaches to observe the effects of the compound on cellular phenotypes without a preconceived notion of its target. This can lead to the discovery of novel mechanisms of action.

A polypharmacological approach could reveal new therapeutic indications for this compound that would not be discovered through a traditional target-based approach.

Interdisciplinary Collaborations for Holistic Compound Characterization and Application

The comprehensive investigation of a compound like this compound requires a collaborative effort from researchers across multiple disciplines. nih.gov

Successful future research will depend on the integration of expertise from:

Medicinal Chemistry: For the design and synthesis of novel analogs.

Pharmacology: To characterize the biological activity of the compounds in vitro and in vivo.

Computational Biology and Chemistry: To apply AI/ML models for prediction and analysis.

Bioengineering: For the development and application of advanced in vitro models.

Clinical Medicine: To translate preclinical findings into meaningful therapeutic applications.

By fostering these interdisciplinary collaborations, the scientific community can ensure a holistic and efficient approach to unlocking the full therapeutic potential of this compound and other promising chemical entities. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (S)-2-(Pyridin-3-ylmethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves:

  • Nucleophilic substitution : Reacting pyridinylmethyl halides with piperazine derivatives under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
  • Chiral resolution : For enantiomeric purity, chiral auxiliaries or catalysts (e.g., palladium complexes) may be employed to retain the (S)-configuration during coupling reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Key Optimization Parameters :

  • Temperature (60–100°C for substitution reactions).
  • Solvent polarity to enhance nucleophilicity.
  • Catalyst loading (0.5–2 mol% for chiral resolution).

Q. How can the structural and stereochemical integrity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to confirm stereochemistry and bond angles .
  • NMR spectroscopy :
    • 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., pyridinylmethyl proton shifts at δ 8.3–8.6 ppm).
    • Chiral derivatizing agents (e.g., Mosher’s acid) for enantiomeric excess determination.
  • Polarimetry : Measure specific optical rotation ([α]D_D) and compare with literature values for (S)-configuration validation .

Q. What are the critical physicochemical properties (e.g., pKa, solubility) influencing experimental design?

Methodological Answer:

  • pKa determination : Use potentiometric titration (e.g., at 298–323 K) to measure dissociation constants. Piperazine derivatives typically exhibit pKa1_1 ≈ 9.2 (protonation at secondary amine) and pKa2_2 ≈ 5.1 (pyridinyl nitrogen) .
  • Solubility :
    • Hydrophilic solvents (e.g., water, methanol) are preferred for biological assays.
    • Solubility in CO2_2-rich environments can be modeled using thermodynamic frameworks (e.g., extended Debye-Hückel equations) .

Q. How do structural modifications to this compound affect receptor binding affinity?

Methodological Answer:

  • Radioligand binding assays : Compare affinity (Ki_i) for targets like serotonin (5-HT1A_{1A}) or dopamine receptors.
    • Replace pyridinylmethyl with bulkier groups (e.g., trifluoroethyl) to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate π-π interactions .
  • Computational docking : Use software like AutoDock to predict binding modes. Pyridinyl groups often engage in hydrogen bonding with Asp116 (5-HT1A_{1A} receptor) .

Contradiction Note : Discrepancies in reported Ki_i values may arise from assay conditions (e.g., buffer pH affecting protonation states) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC50_{50} normalized to control assays).
  • Kinetic profiling : Conduct time-resolved studies to differentiate allosteric vs. orthosteric binding mechanisms. For example, sex-dependent metabolism differences (e.g., Wistar rat microsomes) can alter observed activities .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational models predict the pharmacokinetic behavior of this compound?

Methodological Answer:

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Piperazine derivatives with logP < 2 show improved blood-brain barrier penetration .
  • MD simulations : Simulate membrane permeability in lipid bilayers (e.g., POPC membranes) to assess passive diffusion rates.
  • CYP450 metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-methyl groups) .

Q. What experimental and computational approaches validate enantiomer-specific effects in this compound?

Methodological Answer:

  • Chiral chromatography : Separate (S) and (R) enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • Enantioselective assays : Compare in vitro activity (e.g., cAMP inhibition) between enantiomers. (S)-forms often show 5–10x higher potency due to stereospecific receptor interactions .
  • Circular dichroism (CD) : Confirm conformational stability of the (S)-enantiomer in solution under physiological pH .

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